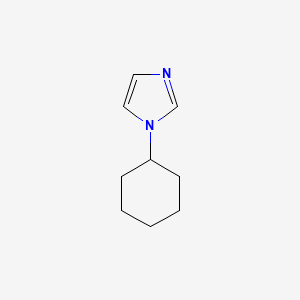

1-cyclohexyl-1H-imidazole

概要

説明

“1-cyclohexyl-1H-imidazole” is a heterocyclic compound with the molecular formula C9H14N2 . It has an average mass of 150.221 Da and a monoisotopic mass of 150.115692 Da . This compound is also known as 1, 3-diazole .

Synthesis Analysis

Recent advances in the synthesis of imidazoles have focused on the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . One recent method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions were mild enough for the inclusion of a variety of functional groups including arylhalides as well as aromatic and saturated heterocycles .

Molecular Structure Analysis

The molecular structure of “1-cyclohexyl-1H-imidazole” consists of a five-membered ring containing three carbon atoms, two nitrogen atoms, and four hydrogen atoms . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Chemical Reactions Analysis

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed .

Physical And Chemical Properties Analysis

“1-cyclohexyl-1H-imidazole” has a density of 1.1±0.1 g/cm3, a boiling point of 302.9±11.0 °C at 760 mmHg, and a flash point of 137.0±19.3 °C . It has a molar refractivity of 45.9±0.5 cm3, a polar surface area of 18 Å2, and a molar volume of 135.8±7.0 cm3 .

科学的研究の応用

Fluorescent Organogelators and Sensing Properties

A study explored the development of a fluorescent non-conventional organogelator, integrating multiple functionalities including piezochromic properties and selective response to fluoride anion. This organogelator exhibits balanced supramolecular interactions promoting solvent gelation, with potential applications in sensing technologies (Li et al., 2017).

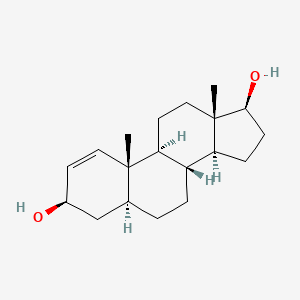

Pharmacological Evaluation

Another research focused on the synthesis and pharmacological evaluation of 1H-imidazoles as ligands for the estrogen receptor and as cytotoxic inhibitors of cyclooxygenase, highlighting the structural activity relationship and potential therapeutic applications (Wiglenda et al., 2005).

Synthetic Chemistry

The imidazole-mediated cascade [2 + 2 + 2] annulation process was described for the diastereoselective synthesis of multiply substituted cyclohexanes, illustrating the utility of imidazole compounds in organic synthesis to construct complex molecular architectures (Liu & Shi, 2008).

Analytical Chemistry Applications

Research on ionic liquids (ILs) based on imidazole derivatives demonstrated their potential as stationary phases in gas chromatography, offering unique selectivity and high thermal stability for the efficient separation of various organic compounds (Álvarez et al., 2011).

Comprehensive Review in Medicinal Chemistry

A comprehensive review highlighted the broad bioactivities of imidazole-based compounds, underscoring their importance in medicinal chemistry for treating diverse diseases. This review emphasizes the structural feature of the imidazole ring facilitating binding with various enzymes and receptors in biological systems (Zhang et al., 2014).

Safety and Hazards

将来の方向性

Given the broad range of chemical and biological properties of imidazole derivatives, there is a strategic importance in the development of novel methods for the regiocontrolled synthesis of substituted imidazoles . This is due to the preponderance of applications to which this important heterocycle is being deployed . Therefore, future research directions may focus on developing more efficient and versatile methods for the synthesis of “1-cyclohexyl-1H-imidazole” and its derivatives.

作用機序

Target of Action

Imidazole rings are a key component of many biologically active molecules, including certain vitamins and antibiotics . .

Mode of Action

Imidazole rings in general are known to participate in various biochemical reactions due to their ability to act as both acids and bases .

Biochemical Pathways

Without specific information on 1-cyclohexyl-1H-imidazole, it’s difficult to say which biochemical pathways it might affect. Imidazole rings are found in many important biological molecules, including histidine and the nucleotide bases adenine and guanine .

特性

IUPAC Name |

1-cyclohexylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-2-4-9(5-3-1)11-7-6-10-8-11/h6-9H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGZINEPOBWTUEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00449112 | |

| Record name | 1-cyclohexylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-cyclohexyl-1H-imidazole | |

CAS RN |

67768-61-0 | |

| Record name | 1-cyclohexylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

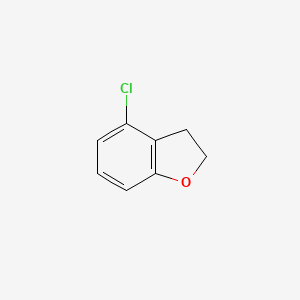

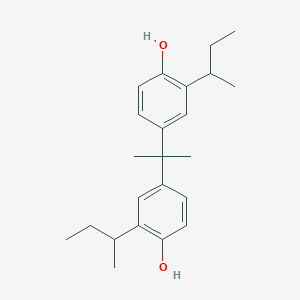

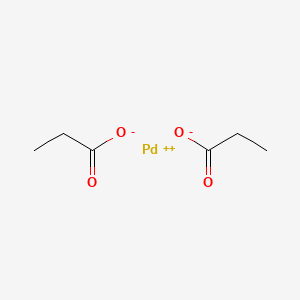

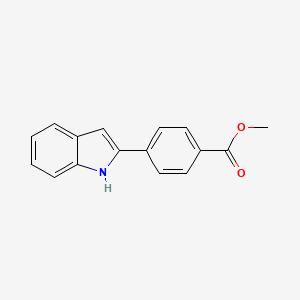

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,1,1,5,5,5-Hexamethyl-3-propyl-3-[(trimethylsilyl)oxy]trisiloxane](/img/structure/B1589161.png)

![5-[Difluoro-[4-(4-propylcyclohexyl)cyclohexyl]methoxy]-1,2,3-trifluorobenzene](/img/structure/B1589164.png)